molecular formula C5H12O2S B008398 (Methylthio)acetaldehyde dimethyl acetal CAS No. 40015-15-4

(Methylthio)acetaldehyde dimethyl acetal

Cat. No. B008398
CAS RN: 40015-15-4
M. Wt: 136.22 g/mol
InChI Key: DVOAQLUDKIFSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between aldehydes and alcohols in the presence of a catalyst. For example, 3-Methylthiopropionaldehyde diethyl acetal was synthesized from the reaction of 3-methylthiopropional with ethanol and triethyl orthoformate, involving optimization of catalysts and reaction conditions (Wei Guan et al., 2011). Similar principles could be applied to synthesize "(Methylthio)acetaldehyde dimethyl acetal" by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds like "(Methylthio)acetaldehyde dimethyl acetal" can be characterized using various analytical techniques such as gas chromatography, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance. These methods help in confirming the structure and purity of the synthesized compound as demonstrated by Guan et al. (2011) in their synthesis of flavor compounds.

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of acetal derivatives, including "(Methylthio)acetaldehyde dimethyl acetal," such as boiling point, melting point, and solubility, can be influenced by their molecular structure. While specific data on "(Methylthio)acetaldehyde dimethyl acetal" is not available, the physical properties of similar compounds can be determined experimentally using standard laboratory techniques.

Chemical Properties Analysis

Chemical properties analysis involves understanding the stability, reactivity, and functional group interactions of a compound. For example, the synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides provide insights into the protective nature of acetal groups in organic synthesis, highlighting the versatility of these compounds in chemical reactions (C. Lin et al., 2001).

Safety And Hazards

“(Methylthio)acetaldehyde dimethyl acetal” is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .

properties

IUPAC Name

1,1-dimethoxy-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAQLUDKIFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348544
Record name (Methylthio)acetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylthio)acetaldehyde dimethyl acetal

CAS RN

40015-15-4
Record name 1,1-Dimethoxy-2-(methylthio)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)acetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methylthio)acetaldehyde Dimethyl Acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Mastitski, S Niinepuu, T Haljasorg… - Organic Preparations and …, 2015 - Taylor & Francis
Alkylhydrazines are important building blocks in organic synthesis1–6 and their N-protected derivatives are used for the incorporation of a-aza-amino acids into peptide sequences to …
Number of citations: 7 www.tandfonline.com
A Mastitski, J Järv - Organic Preparations and Procedures …, 2014 - Taylor & Francis
Biologically active peptides are potentially valuable drug candidates; however, their practical use is often hampered by relatively rapid biological degradation. 1 Therefore modifications …
Number of citations: 18 www.tandfonline.com
CF Morelli, P Manitto… - Flavour and fragrance …, 2011 - Wiley Online Library
N 2 ‐alkyl and N 2 ‐alkanoyl derivatives of guanosine 5′‐phosphate bearing a sulfoxide group into the side chain (3b,e; 4b) were synthesized and tested for their synergistic effect with …
Number of citations: 13 onlinelibrary.wiley.com
PG Gassman, TJ Van Bergen, DP Gilbert… - Journal of the …, 1974 - ACS Publications
A new, general method has been developed for the synthesis of indole and its derivatives from anilines and ß-keto sulfides,-formyl sulfides, or their derivatives. The method involves …
Number of citations: 215 pubs.acs.org
N Varmenot, S Remita, Z Abedinzadeh… - The Journal of …, 2001 - ACS Publications
The mechanism of the •OH-induced oxidation of N,S-diacetyl-l-cysteine ethyl ester (SNACET) was investigated in aqueous solutions using pulse radiolysis and steady-state γ-radiolysis …
Number of citations: 16 pubs.acs.org
A MASTITSKI - core.ac.uk
Hydrazine derivatives play significant role in nature, being intermediates of nitrogen fixation by nitrification bacteria.[1] Moreover, simple organic derivatives of hydrazine are present in …
Number of citations: 0 core.ac.uk
DM Nardini - 2021 - search.proquest.com
Access to clean water is one of the global challenges of the 21 st century, aiming to enable a healthy society. Contaminations of water with detrimental bacteria and metals burden the …
Number of citations: 5 search.proquest.com
JM Carney - 2009 - scholar.archive.org
When in the course of human events it becomes necessary to synthesize an organic molecule, a consideration of stereochemistry is often required. Whether this compound is to be used …
Number of citations: 2 scholar.archive.org
S Baoguo, T Hongyu, Z Fuping, X Jianchun, L Yuping
Number of citations: 0

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